Allopurinol

Hyperuricemia Gout Urate-Lowering Therapy

Allopurinol is the prototypical purine-analogue xanthine oxidoreductase (XOR) inhibitor, distinguished by its rapid metabolism to the long-acting active metabolite oxypurinol (t½ ~23.5 h). This metabolite-driven pharmacokinetic profile supports once-daily dosing, setting it apart from direct-acting non-purine inhibitors like febuxostat. Allopurinol is the first-line urate-lowering therapy in gout without CVD, supported by CARES trial mortality data. It is also the essential reference standard for pharmacogenomic studies of HLA-B*58:01-associated SCARs. Procure high-purity (≥98%) material for reproducible research and bioequivalence testing.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 9002-17-9
Cat. No. B6594316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopurinol
CAS9002-17-9
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=O)NC=N2
InChIInChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyOFCNXPDARWKPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 64 °F (NTP, 1992)
solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution
Solubility in mg/mL at 25 °C: water 0.48;  n-octanol < 0.01;  chloroform 0.60;  ethanol 0.30;  dimethyl sulfoxide 4.6.
In water, 569 mg/L at 25 °C
5.88e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Allopurinol Procurement Guide: Differentiating the Purine-Analogue XOR Inhibitor for Scientific and Clinical Selection


Allopurinol (CAS 9002-17-9), a purine base analogue, is a prototypical xanthine oxidoreductase (XOR) inhibitor that undergoes rapid and extensive metabolism to its primary active metabolite, oxypurinol [1]. While allopurinol itself exhibits an elimination half-life of approximately 1.2 hours, the half-life of oxypurinol extends to approximately 23.5 hours, a pharmacokinetic characteristic that enables once-daily dosing and fundamentally distinguishes this agent from direct-acting, non-purine inhibitors [1].

Why Allopurinol Cannot Be Substituted: Critical Differentiation from Non-Purine XOR Inhibitors and Uricosurics


Generic substitution within the XOR inhibitor class is not scientifically valid due to marked divergences in molecular mechanism, target engagement kinetics, and clinical safety profiles. Allopurinol, as a purine analogue prodrug, requires bioactivation to oxypurinol and exhibits complex, metabolite-driven pharmacodynamics, contrasting sharply with the direct, high-potency inhibition characteristic of non-purine agents like febuxostat and topiroxostat [1]. Furthermore, allopurinol carries a unique, HLA-B*58:01-associated risk of severe cutaneous adverse reactions (SCARs), a life-threatening pharmacogenomic liability not shared by alternative XOR inhibitors, precluding casual interchange [2].

Allopurinol Quantitative Evidence Guide: Head-to-Head Performance Against Comparators


Comparative Serum Urate-Lowering Efficacy: Allopurinol (200-300 mg/day) vs. Febuxostat (40 mg/day and 80 mg/day)

A 2023 meta-analysis of 11 randomized controlled trials (RCTs) directly compared the clinical efficacy of allopurinol (200-300 mg/day) with febuxostat (40 mg/day and 80 mg/day). The percentage of patients achieving the therapeutic serum urate target of ≤6.0 mg/dL was not statistically different between allopurinol and febuxostat 40 mg/day. However, febuxostat 80 mg/day demonstrated superior urate-lowering efficacy compared to allopurinol [1].

Hyperuricemia Gout Urate-Lowering Therapy Xanthine Oxidase Inhibition

Comparative Cardiovascular Safety: Allopurinol vs. Febuxostat in High-Risk Patients

The CARES trial (n=6,190) was a multicenter, double-blind, noninferiority RCT comparing cardiovascular outcomes in gout patients with established cardiovascular disease. While febuxostat was noninferior to allopurinol for the primary composite endpoint, allopurinol was associated with significantly lower all-cause and cardiovascular mortality [1][2].

Cardiovascular Safety Gout Mortality Pharmacovigilance

Comparative Mechanism-Based Potency: Allopurinol vs. Febuxostat for Free and Glycosaminoglycan-Bound Xanthine Oxidase

The inhibitory potency of allopurinol and febuxostat was compared in vitro against both free xanthine oxidase (XO) and XO bound to heparin-Sepharose, a model for the glycosaminoglycan (GAG)-bound state found on endothelial surfaces. Febuxostat exhibits nanomolar potency that is minimally affected by enzyme immobilization, whereas allopurinol is markedly less potent and further loses efficacy against GAG-bound XO [1].

Enzyme Kinetics Xanthine Oxidase IC50 Mechanism of Action

Comparative Pharmacogenomic Risk: HLA-B*58:01-Associated Severe Cutaneous Adverse Reactions (SCAR)

Allopurinol is uniquely associated with a strong, HLA-B*58:01-linked risk of life-threatening severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). This genetic association is specific to allopurinol among XOR inhibitors and has led to CPIC guidelines recommending pre-emptive genotyping or alternative therapy in high-risk populations [1][2].

Pharmacogenomics Drug Safety HLA-B*58:01 SCAR

Comparative Efficacy in a Japanese Population: Allopurinol (200 mg/day) vs. Topiroxostat (120 mg/day)

A Phase 3, multicenter, randomized, double-blind, active-controlled trial in Japanese hyperuricemic patients (n=203) directly compared allopurinol 200 mg/day with topiroxostat 120 mg/day. The primary endpoint was percent change in serum urate from baseline [1].

Hyperuricemia Gout Topiroxostat Phase 3 Trial

Comparative Active Metabolite Pharmacokinetics: Oxypurinol vs. Parent Allopurinol

Allopurinol's pharmacological effect is primarily mediated by its active metabolite, oxypurinol. The pharmacokinetic profiles of the parent drug and its metabolite are markedly different, a key distinguishing feature from direct-acting XOR inhibitors. The prolonged half-life of oxypurinol supports once-daily dosing and dictates the time to steady-state efficacy [1].

Pharmacokinetics Oxypurinol Half-Life Metabolism

Allopurinol: Evidence-Backed Application Scenarios for Research and Clinical Sourcing


First-Line Urate-Lowering Therapy in Gout Patients Without Cardiovascular Disease or HLA-B*58:01 Risk Factors

Based on its well-established efficacy, low cost, and the mortality data from the CARES trial [1], allopurinol remains the first-line choice for initiating urate-lowering therapy in gout patients who do not have established cardiovascular disease. Procurement for this scenario should prioritize generic, oral dosage forms (100 mg and 300 mg tablets).

Urate-Lowering Therapy in Patients with Gout and Established Cardiovascular Disease

The CARES trial data showing lower all-cause and cardiovascular mortality with allopurinol compared to febuxostat [1] directly supports the preferential selection and procurement of allopurinol over febuxostat for this high-risk patient population.

Research Requiring Xanthine Oxidase Inhibition with a Well-Characterized Metabolic Profile

For in vitro and in vivo studies where the complex, metabolite-driven pharmacokinetics of a purine analogue XOR inhibitor are desired—or for use as a reference standard against which newer agents are compared—allopurinol is the essential comparator [2]. Its well-documented metabolic conversion to oxypurinol and associated PK parameters [3] make it a standard tool in purine metabolism research.

Pharmacogenomic Research on HLA-B*58:01 and Drug-Induced Severe Cutaneous Adverse Reactions

Allopurinol is the prototypical agent for studying HLA-B*58:01-associated SCARs. It is an indispensable tool for pharmacogenomic and immunology research focused on the mechanisms of drug hypersensitivity [4]. Procurement of high-purity allopurinol is critical for such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allopurinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.